molecular formula C15H13ClN6O B2686396 5-((4-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-60-6

5-((4-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2686396
CAS RN: 1291836-60-6
M. Wt: 328.76
InChI Key: JRNBZWFCKWKAGA-UHFFFAOYSA-N
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Description

The compound “5-((4-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of triazole derivatives due to their diverse biological activities. For instance, the synthesis and antioxidant properties of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were explored, showcasing the compound's potential in antioxidant and antiradical activities (Bekircan et al., 2008). Similarly, the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated the compound's versatility in material science, including its efficiency in dyeing and its biological activities against cancer cell lines and pathogenic microorganisms (Khalifa et al., 2015).

Biological Activities

The compound and its derivatives have been extensively studied for their biological activities. For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines were investigated, highlighting the antimicrobial potential of these compounds (Abdel-rahman et al., 2002). Additionally, studies on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, revealing significant results against various microorganisms (Bayrak et al., 2009).

Anticancer Applications

Research into the anticancer properties of triazole derivatives has also been conducted. A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provided insight into their potential therapeutic applications (Rahmouni et al., 2016). These compounds exhibited significant cytotoxic effects against various cancer cell lines, offering a foundation for further development in cancer therapy.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the broad range of biological activities exhibited by similar heterocyclic compounds , this compound could potentially be used in the development of new drugs.

properties

IUPAC Name

5-(4-chloroanilino)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-10-4-6-11(7-5-10)19-14-13(20-22-21-14)15(23)18-9-12-3-1-2-8-17-12/h1-8H,9H2,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNBZWFCKWKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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